molecular formula C17H14BrNO2 B2992678 N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide CAS No. 476278-75-8

N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide

Cat. No. B2992678
CAS RN: 476278-75-8
M. Wt: 344.208
InChI Key: IPBVZHXUBBWUGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide” has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The molecular weight of the compound is 344.208.

Scientific Research Applications

Chemoselective N-benzoylation

Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates was explored, resulting in compounds of biological interest. The reaction mechanism involves thiourea formation followed by thiocyanic acid elimination due to intramolecular nucleophilic attack, demonstrating the potential for synthesizing biologically relevant benzamides (Singh, Lakhan, & Singh, 2017).

Antipathogenic Activity

The synthesis and characterization of new thiourea derivatives, including benzamides, have shown significant antipathogenic activities. Their interaction with bacterial cells, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, underscores their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Photocyclization of N-(2-bromoalkanoyl) Derivatives

A study on the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides revealed unexpected cyclization products, indicating a complex mechanism that could pave the way for novel organic synthesis methods (Nishio, Koyama, Sasaki, & Sakamoto, 2005).

Synthesis and Antifungal Activity

The preparation of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides and their evaluation for antifungal activity showcased a method for developing compounds with potential applications in combating fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008).

Copper-Catalyzed Intermolecular Amidation

Research into copper-catalyzed reactions of alkanes with simple amides, including benzamides, has demonstrated functionalization at secondary C–H bonds, highlighting a novel approach to N-alkyl product formation (Tran, Li, Driess, & Hartwig, 2014).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-13-8-9-15(19-17(21)12-6-7-12)14(10-13)16(20)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVZHXUBBWUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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